5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexane-1,6-diylbis(oxy) linkage connecting two isoindole-1,3(2H)-dione units, each substituted with 2,3-dimethylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane, followed by subsequent reactions with 2,3-dimethylphenyl-substituted isoindole-1,3(2H)-dione . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-[ethane-1,2-diyl]-bis(oxy)diisophthalic acid
- 5,5’-[but-2-ene-1,4-diylbis(oxy)]diisophthalic acid
- N,N’-(hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide)
Uniqueness
5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its specific structural features, such as the hexane-1,6-diylbis(oxy) linkage and the 2,3-dimethylphenyl-substituted isoindole units. These characteristics impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C38H36N2O6 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-5-[6-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyhexoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C38H36N2O6/c1-23-11-9-13-33(25(23)3)39-35(41)29-17-15-27(21-31(29)37(39)43)45-19-7-5-6-8-20-46-28-16-18-30-32(22-28)38(44)40(36(30)42)34-14-10-12-24(2)26(34)4/h9-18,21-22H,5-8,19-20H2,1-4H3 |
InChI Key |
YLYPJNCGIAKWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6C)C)C |
Origin of Product |
United States |
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